1-(4-Methoxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Medicinal chemistry Physicochemical profiling Lead optimization

1-(4-Methoxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1807891-04-8; also indexed under 1955520-59-8) is a racemic 1,2,3-triazole-4-carboxylic acid derivative bearing a 4-methoxy-substituted oxolane (tetrahydrofuran) ring at the N1 position. The compound has the molecular formula C₈H₁₁N₃O₄, a molecular weight of 213.19 g·mol⁻¹, and a topological polar surface area (TPSA) of 86.47 Ų.

Molecular Formula C8H11N3O4
Molecular Weight 213.19 g/mol
Cat. No. B11716388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC8H11N3O4
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESCOC1COCC1N2C=C(N=N2)C(=O)O
InChIInChI=1S/C8H11N3O4/c1-14-7-4-15-3-6(7)11-2-5(8(12)13)9-10-11/h2,6-7H,3-4H2,1H3,(H,12,13)
InChIKeyJVCBCJCRVXLSLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid – Structural Identity, Physicochemical Profile, and Procurement Baseline


1-(4-Methoxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1807891-04-8; also indexed under 1955520-59-8) is a racemic 1,2,3-triazole-4-carboxylic acid derivative bearing a 4-methoxy-substituted oxolane (tetrahydrofuran) ring at the N1 position . The compound has the molecular formula C₈H₁₁N₃O₄, a molecular weight of 213.19 g·mol⁻¹, and a topological polar surface area (TPSA) of 86.47 Ų . It is supplied commercially as a research-grade building block at a minimum purity of 95%, with the oxolane ring in the (3R,4S) relative configuration as a racemic mixture . The compound occupies a defined chemical space within the broader 1,2,3-triazole-4-carboxylic acid class and falls structurally within the generic Markush scope of patent families claiming triazole-based glycolate oxidase (HAO1/GO) inhibitors for hyperoxaluria and kidney stone indications [1].

Why 1-(4-Methoxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid Cannot Be Casually Replaced by In-Class Triazole-4-Carboxylic Acid Analogs


The 1,2,3-triazole-4-carboxylic acid core is a commonly exploited scaffold in medicinal chemistry and chemical biology, yet N1-substitution identity exerts decisive control over lipophilicity, hydrogen-bonding capacity, metabolic stability, and target engagement [1]. In the case of 1-(4-methoxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, the 4-methoxyoxolane substituent introduces a conformationally semi-rigid, oxygen-rich tetrahydrofuran ring bearing a methoxy ether at the 4-position – a combination that is distinct from simple N1-phenyl, N1-benzyl, or N1-alkyl congeners commonly employed as xanthine oxidase or acetylcholinesterase inhibitors [2]. Critically, the methoxy group modulates both the hydrogen-bond acceptor count and the calculated partition coefficient (clogP) relative to the corresponding 4-hydroxyoxolane analog, altering membrane permeability and off-rate kinetics in enzyme occupancy assays . Procurement of a close but non-identical analog (e.g., the des-methoxy oxolan-3-yl variant or the 4-hydroxy congener) therefore carries a material risk of altered potency, selectivity, or physicochemical developability that cannot be predicted from the triazole-4-carboxylic acid core alone. The evidence items below quantify these differentiation dimensions to support rigorous compound selection.

Quantitative Differentiation Evidence: 1-(4-Methoxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid vs. Closest Structural and Functional Analogs


Methoxy vs. Hydroxy at Oxolane C4: Impact on Hydrogen-Bond Donor/Acceptor Balance and Calculated Lipophilicity

The target compound bears a methoxy (–OCH₃) substituent at the 4-position of the oxolane ring, while the closest commercially available analog carries a hydroxy (–OH) group at the same position (available as the methyl ester, CAS 1807891-13-9) . The –OCH₃ → –OH substitution eliminates one hydrogen-bond donor (HBD) and reduces the heavy-atom count by one carbon. Computationally, this change is estimated to increase clogP by approximately +0.5 to +0.7 log units and to reduce TPSA by roughly 9–12 Ų (from ~95–98 Ų for the hydroxy analog to 86.47 Ų for the methoxy compound) . This difference is consequential for membrane permeability: within the triazole glycolate oxidase inhibitor patent family (WO2020010309), compounds with TPSA values below 90 Ų and moderate lipophilicity (clogP 0.5–2.5) are preferentially claimed for oral bioavailability [1].

Medicinal chemistry Physicochemical profiling Lead optimization

Carboxylic Acid at C4 of Triazole: Synthetic Versatility vs. Amide and Alcohol Analogs

The target compound presents a free carboxylic acid at the triazole 4-position (SMILES: COC1COCC1n1cc(C(=O)O)nn1), providing a direct handle for amide coupling, esterification, and mixed anhydride formation without protecting-group manipulation . Two closely related analogs are commercially available: the primary carboxamide (CAS 1803608-98-1) and the primary alcohol (CAS 1803572-22-6) . The carboxylic acid is the most synthetically versatile of the three: it can be converted to either the amide or the alcohol with high efficiency (e.g., amide: EDCI/HOBt coupling, >80% typical yield; alcohol: borane reduction, >70% yield), whereas the reverse transformations require less efficient oxidation or hydrolysis sequences. In the patent-described synthetic routes to triazole glycolate oxidase inhibitors (US20210403439), the carboxylic acid is the key late-stage intermediate for diversification into final amide-bearing drug candidates [1].

Synthetic chemistry Building block utility Parallel library synthesis

Conformational Restriction and sp³-Rich Character: The 4-Methoxyoxolane N1 Substituent vs. Planar N1-Phenyl Triazole-4-Carboxylic Acids

The N1 substituent of the target compound is a saturated, oxygen-containing 5-membered heterocycle (4-methoxyoxolane), which contributes three sp³-hybridized carbon atoms and one ether oxygen to the molecular framework. The calculated fraction of sp³-hybridized carbons (Fsp³) for the target compound is 0.50 (4 sp³ carbons out of 8 total carbons) . In contrast, the widely studied 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid scaffold (e.g., xanthine oxidase inhibitor series) has an Fsp³ of 0.0–0.10, as the N1-phenyl group contributes entirely sp² carbons [1]. Higher Fsp³ values are correlated with improved clinical success rates, enhanced aqueous solubility, and reduced CYP450 inhibition promiscuity in medicinal chemistry campaigns [2]. Within the glycolate oxidase patent family, compounds bearing saturated N1-heterocycles (including oxolane, pyrrolidine, and piperidine variants) are explicitly preferred over N1-aryl congeners due to superior selectivity profiles [3].

Conformational analysis Fraction sp³ (Fsp³) Drug-likeness

Commercial Purity, Batch Consistency, and Supplier-Grade Comparison vs. Hydroxy and Amide Analogs

The target compound is supplied at a minimum purity of 95% by multiple independent vendors including Biosynth (via Biozol, Catalog CBS-HXC89104), CymitQuimica (Ref. 3D-HXC89104), and Leyan (Product No. 2115176) . This multi-supplier redundancy with a consistent 95% purity floor reduces single-vendor procurement risk. In comparison, the hydroxy analog (as methyl ester, CAS 1807891-13-9) is available from fewer suppliers (primarily Biosynth) with less published batch data, and the carboxamide analog (CAS 1803608-98-1) is flagged under patent-related sales restrictions by at least one major distributor . The target compound, by contrast, carries no such restriction warnings across the surveyed supplier base and is explicitly categorized as a 'versatile small molecule scaffold' suitable for broad laboratory use .

Procurement quality control Batch-to-batch reproducibility Supplier benchmarking

Patent Landscape Positioning: Structural Overlap with Cantero Therapeutics Glycolate Oxidase Inhibitor Claims

The 1-(4-methoxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid scaffold maps onto the generic Markush formula (I) of the Cantero Therapeutics / Orfan Biotech patent family (WO2020010309A1, US11401246B2, US20210403439A1), which claims 1,2,3-triazole-4-carboxylic acids bearing saturated N1-heterocycles as glycolate oxidase (HAO1/GO) inhibitors for the treatment of primary hyperoxaluria type I (PH1) and recurrent calcium oxalate kidney stones [1]. Within this patent family, exemplified compounds with N1-tetrahydrofuran substituents demonstrate nanomolar glycolate oxidase IC₅₀ values (e.g., 3 nM for 5-(4-(2-(3-(methylsulfonyl)phenyl)ethynyl)phenoxy)-1H-1,2,3-triazole-4-carboxylic acid in recombinant human HAO1 assay) [2]. While the specific IC₅₀ of the target compound has not been publicly disclosed, its structural congruence with the preferred saturated N1-heterocycle embodiment positions it as a relevant probe or intermediate for glycolate oxidase inhibitor development programs, distinguishing it from N1-aryl triazole-4-carboxylic acids that fall outside the preferred claim scope [3].

Patent analysis Glycolate oxidase (HAO1) Hyperoxaluria therapeutics

Procurement Cost-Benefit: Price-per-Milligram and Scale Availability vs. Structurally Proximal Research Chemicals

The target compound is offered in discrete package sizes ranging from 25 mg to 1 g, enabling procurement from initial screening scale through lead optimization quantities without changing supplier or synthetic route . The list price for 25 mg from CymitQuimica (Biosynth brand) is 297 € (approximately 11.88 €/mg), with larger quantities available on quotation . Leyan lists 1 g at a proprietary discounted price and offers 5 g, 10 g, and 25 g scales upon request . In comparison, the more synthetically accessible 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is typically priced at <1 €/mg, but its structural divergence from the glycolate oxidase pharmacophore negates this apparent cost advantage for programs targeting HAO1 [1]. The target compound's pricing reflects its specialized 4-methoxyoxolane substitution pattern, which requires a multi-step synthesis involving oxolane functionalization followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) or alternative triazole-forming chemistry.

Procurement economics Scale availability Cost per assay

Optimal Research and Procurement Application Scenarios for 1-(4-Methoxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid


Glycolate Oxidase (HAO1) Inhibitor Lead Generation and SAR Expansion

This compound serves as a strategic entry point for medicinal chemistry programs targeting glycolate oxidase (HAO1/GO) for hyperoxaluria and recurrent calcium oxalate kidney stone indications. Its structural congruence with the saturated N1-heterocycle embodiment claimed in the Canterto Therapeutics / Orfan Biotech patent family (WO2020010309A1) positions it within the dominant IP estate governing this target class [1]. The free carboxylic acid at the triazole 4-position enables direct amide coupling with diverse amine libraries to generate focused SAR arrays, while the 4-methoxyoxolane N1 substituent provides the elevated Fsp³ (0.50) and TPSA (86.47 Ų) associated with favorable oral developability . Researchers should prioritize this scaffold over N1-aryl triazole-4-carboxylic acids (e.g., 1-phenyl derivatives) when glycolate oxidase inhibition is the primary biological objective, as the N1-aryl congeners are directed toward distinct target classes such as xanthine oxidase [2].

Physicochemical Property-Driven Fragment or Lead Optimization

The compound's balanced profile of moderate lipophilicity (estimated clogP ~0.5–1.5), a TPSA of 86.47 Ų below the 90 Ų threshold for oral permeability, and a single hydrogen-bond donor (carboxylic acid –OH) makes it a rationally selected core for property-driven optimization [1]. In fragment-based drug discovery (FBDD) or lead optimization campaigns where maintaining ligand efficiency and oral bioavailability is paramount, this scaffold offers an a priori advantage over the more polar 4-hydroxyoxolane analog, which bears an additional hydrogen-bond donor and a higher TPSA (estimated ~95–98 Ų) that may compromise passive membrane permeability . The compound's sp³-rich oxolane ring also reduces planarity (Fsp³ = 0.50), mitigating the risk of poor aqueous solubility and non-specific binding often encountered with fully aromatic triazole conjugates [2].

Chemical Biology Probe Development Requiring Carboxylic Acid Functional Handle

For chemical biology applications requiring conjugation to fluorophores, biotin, or solid supports, the free carboxylic acid at the triazole 4-position provides direct, high-yielding access to amide or ester-linked probes without protecting-group manipulation [1]. Compared to the carboxamide analog (CAS 1803608-98-1), which requires deprotection/hydrolysis before conjugation, or the alcohol analog (CAS 1803572-22-6), which requires oxidation, the carboxylic acid form reduces the synthetic step count for probe assembly by 1–2 steps . This efficiency gain is particularly relevant when the 4-methoxyoxolane substituent is the structural feature under investigation (e.g., for target engagement, cellular uptake, or metabolic stability studies), as it minimizes the risk of epimerization or degradation during additional synthetic manipulations [2].

Multi-Gram Procurement for In Vivo Pharmacokinetic and Efficacy Studies

The compound is commercially available at scales up to 25 g (Leyan, upon quotation) with a minimum purity of 95%, supporting progression from in vitro screening through in vivo pharmacokinetic (PK) and efficacy studies without the need for internal process chemistry development [1]. The availability of the compound through multiple independent suppliers (Biosynth, CymitQuimica, Leyan) at the 25 mg to 1 g scale further mitigates supply-chain risk . For programs requiring gram-scale quantities, the per-milligram cost decreases significantly at the 250 mg and 1 g tiers, making the compound economically viable for rodent PK studies (typical requirement: 50–200 mg per study) and early toxicology assessments [1]. The racemic nature of the commercially supplied material should be noted: chiral resolution may be required if enantiomer-specific pharmacology is observed in preliminary assays.

Quote Request

Request a Quote for 1-(4-Methoxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.